4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol
Overview
Description
“4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol” is a chemical compound with the molecular formula C21H16ClN3OS . It has a molecular weight of 393.9 g/mol . The IUPAC name for this compound is 4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol .
Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has two hydrogen bond donors and five hydrogen bond acceptors . The topological polar surface area is 86.3 Ų . The compound has a complexity of 476 .
Scientific Research Applications
Synthesis and Biological Evaluation
- 4-Aminophenol derivatives, including compounds related to 4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol, have been synthesized and tested for antimicrobial and antidiabetic activities. These compounds have shown broad-spectrum activities against various bacteria and fungi strains, and significant inhibition of amylase and glucosidase, suggesting potential antidiabetic applications (Rafique et al., 2022).
Antifungal and Antimicrobial Properties
- Studies have demonstrated that certain phenol derivatives exhibit antifungal abilities against a range of phytopathogenic fungi, suggesting potential use in agricultural or pharmaceutical applications for managing fungal infections (Zhang et al., 2016).
- Other research has shown the effectiveness of similar compounds in antimicrobial activities, with some compounds displaying pronounced biological activity against various bacterial and fungal strains (Hussain et al., 2008).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations of related compounds provide insights into their potential biological effects and interactions with DNA. This indicates possible applications in the development of anticancer agents (Viji et al., 2020).
Electroanalytical Detection
- Novel indirect electroanalytical methods for the detection of phenols, including 4-aminophenol derivatives, have been developed. This suggests applications in environmental monitoring and analysis (Kolliopoulos et al., 2015).
Synthesis of Analogues
- Research has focused on synthesizing analogs of 4-aminophenol compounds, exploring their structural and functional properties, potentially leading to new drug development or material science applications (Singh & Lesher, 1991).
properties
IUPAC Name |
4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDBOFPHPMYWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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